molecular formula C14H14O B588884 2-Methyl-3-biphenylmethanol-d5 CAS No. 1329835-20-2

2-Methyl-3-biphenylmethanol-d5

Cat. No.: B588884
CAS No.: 1329835-20-2
M. Wt: 203.296
InChI Key: BGTLHJPGBIVQLJ-QRKCWBMQSA-N
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Description

2-Methyl-3-biphenylmethanol-d5 (CAS: 1329835-20-2) is a deuterated stable isotope-labeled compound with the molecular formula C₁₄H₉D₅O and a molecular weight of 203.29 g/mol . Its structure features a biphenyl backbone substituted with a methyl group at position 2 and a hydroxymethyl group at position 3, with five deuterium atoms replacing hydrogens on the aromatic rings (indicated by the SMILES: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])c2cccc(CO)c2C) .

Properties

CAS No.

1329835-20-2

Molecular Formula

C14H14O

Molecular Weight

203.296

IUPAC Name

[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol

InChI

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D

InChI Key

BGTLHJPGBIVQLJ-QRKCWBMQSA-N

SMILES

CC1=C(C=CC=C1CO)C2=CC=CC=C2

Synonyms

2-Methyl-[1,1’-biphenyl]-3-methanol-d5;  2-Methyl-3-phenylbenzyl-d5 Alcohol;  2-Methylbiphenyl-3-ylmethanol-d5;  3-Hydroxymethyl-2-methylbiphenyl-d5; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methyl-3-biphenylmethanol-d5 involves several key steps:

Industrial Production Methods

In industrial settings, the preparation of 2-Methyl-3-biphenylmethanol-d5 may involve the use of toluene as a solvent instead of tetrahydrofuran. This method includes catalyst preparation, a first Grignard reaction, a coupling reaction, and a second Grignard reaction, followed by filtration, recrystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-biphenylmethanol-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-3-biphenylmethanol-d5 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Methyl-3-biphenylmethanol-d5 involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it valuable in metabolic studies .

Comparison with Similar Compounds

Key Characteristics:

  • Applications: Primarily used as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-MS for quantifying non-deuterated analogs in environmental or biological samples .
  • Safety Profile : Classified as acutely toxic (oral, dermal) and a skin/eye irritant, requiring stringent handling protocols .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 2-Methyl-3-biphenylmethanol-d5 and related deuterated compounds.

Table 1: Comparative Analysis of Deuterated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Functional Groups Parent Compound Application References
2-Methyl-3-biphenylmethanol-d5 C₁₄H₉D₅O 203.29 5 Biphenyl, methanol Bifenthrin Internal standard in LC-MS
4,4'-Sulfonylbisbenzeneamine-D8 C₁₂H₄D₈N₂O₂S 256.35* 8 Sulfonyl, amine Bifenthrin Tracking pesticide degradation
Hydroxy-Bifenthrin-d5 C₂₃H₁₇D₅ClF₃O₃ 443.89* 5 Hydroxyl, Cl, F, ester Bifenthrin Metabolite analysis

*Calculated molecular weight based on formula.

Structural and Functional Differences

Deuterium Labeling: 2-Methyl-3-biphenylmethanol-d5 contains 5 deuterium atoms on the biphenyl rings, whereas 4,4'-Sulfonylbisbenzeneamine-D8 has 8 deuteriums distributed across its aromatic and amine groups . This difference impacts isotopic separation efficiency in MS. Hydroxy-Bifenthrin-d5 shares the same number of deuteriums (5) but incorporates halogens (Cl, F) and a hydroxyl group, altering polarity and detection sensitivity .

Functional Groups: The methanol group in 2-Methyl-3-biphenylmethanol-d5 enhances solubility in polar solvents compared to the sulfonyl and amine groups in 4,4'-Sulfonylbisbenzeneamine-D8, which favor stability in acidic conditions . Hydroxy-Bifenthrin-d5’s ester and halogen groups make it suitable for studying oxidative metabolism in pyrethroid insecticides .

Applications: 2-Methyl-3-biphenylmethanol-d5 is optimized for quantitative analysis due to its structural mimicry of non-deuterated Bifenthrin metabolites . 4,4'-Sulfonylbisbenzeneamine-D8’s higher deuterium count improves signal differentiation in environmental residue studies . Hydroxy-Bifenthrin-d5’s complexity aligns with metabolite identification in hepatic microsomal assays .

Research Findings and Implications

Stability and Analytical Performance

  • Deuterated compounds like 2-Methyl-3-biphenylmethanol-d5 exhibit stronger C–D bonds than C–H bonds, reducing metabolic degradation rates and improving signal stability in long-term studies .
  • Compared to 4,4'-Sulfonylbisbenzeneamine-D8, 2-Methyl-3-biphenylmethanol-d5’s lower deuterium count results in smaller mass shifts (~5 Da vs. ~8 Da), which may affect resolution in high-resolution MS .

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-3-biphenylmethanol-d5 to achieve high isotopic purity?

Answer: Deuterated compounds like 2-Methyl-3-biphenylmethanol-d5 require precise control of reaction conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 5 hours has been used to synthesize benzyl derivatives with high regioselectivity . To enhance isotopic purity (>98 atom% D), ensure deuterated starting materials (e.g., C₆D₅CH₂CH₂NH₂ or C₆D₅CH₂CH₂OH) are rigorously purified via recrystallization or column chromatography. Catalogs from Kanto Reagents highlight the importance of using >98 atom% D precursors to minimize isotopic dilution .

Q. What analytical techniques are recommended for confirming deuterium incorporation in 2-Methyl-3-biphenylmethanol-d5?

Answer: Deuterium incorporation can be validated using:

  • NMR Spectroscopy : Compare ¹H NMR spectra with non-deuterated analogs; deuterium substitution eliminates proton signals at specific positions.
  • Mass Spectrometry (MS) : High-resolution MS detects mass shifts (+5 Da for d5 isotopologues).
  • Isotopic Ratio Monitoring : Use LC-MS/MS with deuterated internal standards (e.g., BP-3-d5 or triclosan-d3) for quantitative analysis .

Q. What safety protocols are critical when handling 2-Methyl-3-biphenylmethanol-d5 in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate the isotopic effects of deuterium in 2-Methyl-3-biphenylmethanol-d5?

Answer:

  • Comparative Pharmacokinetics : Administer deuterated and non-deuterated analogs in vivo to assess metabolic stability differences (e.g., deuterium’s kinetic isotope effect on CYP450-mediated oxidation).
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target binding.
  • Computational Modeling : Density functional theory (DFT) can predict deuterium’s impact on bond dissociation energies .

Q. How should researchers resolve contradictions in deuterium positional effects observed in pharmacological data?

Answer:

  • Isotopomer-Specific Analysis : Synthesize and test individual deuterated isotopomers (e.g., d3 vs. d5) to isolate positional effects .
  • Metabolic Profiling : Use LC-HRMS to identify deuterium retention in metabolites, distinguishing between metabolic stability and altered enzyme interactions .
  • Cross-Validation : Replicate studies with independent batches to rule out synthetic variability .

Q. What methodological strategies improve the detection limit of 2-Methyl-3-biphenylmethanol-d5 in environmental or biological matrices?

Answer:

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges preconditioned with methanol effectively concentrate polar deuterated analytes from aqueous samples .
  • Derivatization : Enhance MS sensitivity by derivatizing the hydroxyl group with pentafluorobenzoyl chloride.
  • Isotope Dilution : Spike samples with ¹³C-labeled analogs to correct for matrix effects .

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